7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
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Overview
Description
7-Methyl-3-oxa-1-azaspiro[45]dec-1-en-2-amine is a chemical compound with the molecular formula C₉H₁₆N₂O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spiro ring system through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its use as a potential therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A related spiro compound used as an insecticide.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with different functional groups and applications.
Uniqueness
7-Methyl-3-oxa-1-azaspiro[45]dec-1-en-2-amine is unique due to its specific structural features and chemical properties
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-3-2-4-9(5-7)6-12-8(10)11-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
NCIAFNZWBIAGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)COC(=N2)N |
Origin of Product |
United States |
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